molecular formula C20H12N4O4 B11469542 (2Z)-2-[cyano(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile

(2Z)-2-[cyano(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile

Cat. No.: B11469542
M. Wt: 372.3 g/mol
InChI Key: KQVHBROKISSAJZ-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2Z)-2-[cyano(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile” is a mouthful, but let’s break it down. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing an oxazine ring fused with a benzene ring. The “2Z” indicates the geometry of the double bond in the side chain.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Oxidation: KMnO₄, H₂O₂, or PCC.

    Reduction: LiAlH₄ or NaBH₄.

    Substitution: Br₂, Cl₂, or AlCl₃.

Major Products::
  • Oxidation: Carboxylic acid or amide derivatives.
  • Reduction: Amines.
  • Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • Molecular targets may include enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

  • Similar Compounds:
    • Other benzoxazines with different substituents.
    • Highlighting uniqueness requires further exploration.

Properties

Molecular Formula

C20H12N4O4

Molecular Weight

372.3 g/mol

IUPAC Name

(2Z)-2-[cyano-(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-1,4-benzoxazine-6,7-dicarbonitrile

InChI

InChI=1S/C20H12N4O4/c1-26-15-5-3-12(4-6-15)16(11-23)19-20(25)24(27-2)17-7-13(9-21)14(10-22)8-18(17)28-19/h3-8H,1-2H3/b19-16+

InChI Key

KQVHBROKISSAJZ-KNTRCKAVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)OC)/C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.